(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate
Overview
Description
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate is a chemical compound widely used in organic synthesis. It is known for its high reactivity and selectivity, making it a valuable reagent in various chemical reactions. This compound is typically a white to light-yellow powder or crystals and is soluble in organic solvents such as dichloromethane .
Mechanism of Action
Target of Action
The primary targets of (4-Isopropylphenyl)(p-tolyl)iodonium Tetrakis(perfluorophenyl)borate, also known as 4-Isopropyl-4’-methyldiphenyliodonium Tetrakis(pentafluorophenyl)borate, are complex organic molecules . This compound is used in advanced chemical synthesis applications .
Mode of Action
This compound acts as a highly effective reagent for the synthesis of aryl iodides . Its ability to selectively activate C-H bonds allows researchers to functionalize complex organic molecules in a controlled and efficient manner . This makes it an essential tool for researchers and scientists who work in the field of organic synthesis .
Biochemical Pathways
The compound is involved in the polymerization reaction, where it is initiated by a radical generated from the oxidation of the compound .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dark place, in an inert atmosphere . It is soluble in methanol , which could potentially influence its distribution and elimination in a biological system.
Result of Action
The compound’s action results in the formation of high-quality chemicals that meet the strictest standards of quality and purity . The polymers produced by the photopolymerization of epoxy siloxanes can be considered attractive candidates for various applications, such as elastomers, coatings, adhesives, etc .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be stored in a dark place, in an inert atmosphere . Furthermore, the compound’s reactivity might be affected by the presence of other substances in the reaction mixture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate involves the reaction of (4-isopropylphenyl)iodonium chloride with sodium tetrakis(perfluorophenyl)borate in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used with this compound include bases like potassium carbonate and solvents such as dichloromethane. The reactions are usually carried out at room temperature under an inert atmosphere to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include aryl iodides, aldehydes, ketones, sulfoxides, and sulfones .
Scientific Research Applications
(4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Triphenylmethylium Tetrakis(pentafluorophenyl)borate
- Sodium Tetrakis(perfluorophenyl)borate
- Potassium Tetrakis(pentafluorophenyl)borate
Uniqueness
Compared to similar compounds, (4-Isopropylphenyl)(p-tolyl)iodonium tetrakis(perfluorophenyl)borate is unique due to its high reactivity and selectivity in activating C-H bonds. This makes it particularly valuable in organic synthesis and drug discovery, where precise functionalization of molecules is required .
Properties
IUPAC Name |
(4-methylphenyl)-(4-propan-2-ylphenyl)iodanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C16H18I/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h;4-12H,1-3H3/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDBKUFRQPPWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H18BF20I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889077 | |
Record name | Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1016.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178233-72-2 | |
Record name | Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178233-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, (4-(1-methylethyl)phenyl)(4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178233722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodonium, [4-(1-methylethyl)phenyl](4-methylphenyl)-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(1-methylethyl)phenyl)-(4-methylphenyl)iodonium tetrakis(pentafluorophenyl)borate (1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4â??methylphenyl)[4â??(propanâ??2â??yl)phenyl]iodonium tetrakis(pentafluorophenyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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